molecular formula C48H72O14 B10814162 Avermectin B1a, epi-

Avermectin B1a, epi-

Cat. No.: B10814162
M. Wt: 873.1 g/mol
InChI Key: RRZXIRBKKLTSOM-TYECJXEWSA-N
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Description

2-epi-Abamectin, also known as epi-Avermectin B1a, is a degradation product of abamectin. Abamectin is a widely used insecticide and anthelmintic derived from the soil bacterium Streptomyces avermitilis. 2-epi-Abamectin exhibits toxicity towards the two-spotted spider mite, albeit with significantly lower potency compared to its precursor, abamectin .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-epi-Abamectin is typically obtained as a degradation product of abamectin. The degradation process involves the isomerization of abamectin under specific conditions. The preparation of abamectin itself involves the fermentation of Streptomyces avermitilis, followed by extraction and purification processes .

Industrial Production Methods: The industrial production of abamectin involves large-scale fermentation of Streptomyces avermitilis. The fermentation broth is then subjected to extraction and purification processes to isolate abamectin. The degradation of abamectin to 2-epi-Abamectin can occur during storage or under specific conditions .

Chemical Reactions Analysis

Types of Reactions: 2-epi-Abamectin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

2-epi-Abamectin has several scientific research applications, including:

Mechanism of Action

2-epi-Abamectin exerts its effects by binding to glutamate-gated chloride channels in invertebrate nerve and muscle cells. This binding enhances the effects of glutamate, leading to an influx of chloride ions, hyperpolarization, and paralysis of the cells. This mechanism is similar to that of abamectin, although 2-epi-Abamectin is less potent .

Comparison with Similar Compounds

Uniqueness: 2-epi-Abamectin is unique in that it is a degradation product of abamectin, with significantly lower potency. Its study provides insights into the stability and degradation pathways of abamectin and related compounds .

Properties

Molecular Formula

C48H72O14

Molecular Weight

873.1 g/mol

IUPAC Name

(1'S,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

InChI

InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35+,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1

InChI Key

RRZXIRBKKLTSOM-TYECJXEWSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C

Origin of Product

United States

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